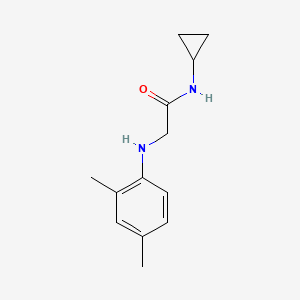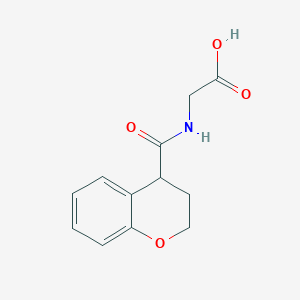
3-(3-Aminooxetan-3-yl)prop-2-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Aminooxetan-3-yl)prop-2-yn-1-ol is an organic compound with the molecular formula C6H9NO2 and a molecular weight of 127.14 g/mol . This compound features an oxetane ring, an amino group, and a propynyl alcohol group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminooxetan-3-yl)prop-2-yn-1-ol typically involves the reaction of oxetane derivatives with propargyl alcohol under specific conditions. One common method includes the use of palladium acetate, triphenylphosphine, and copper (I) iodide as catalysts in a degassed solution of aryl halide, alkyne, triethylamine, and acetonitrile . The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Aminooxetan-3-yl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxetane derivatives, alkenes, alkanes, and substituted amino compounds.
Wissenschaftliche Forschungsanwendungen
3-(3-Aminooxetan-3-yl)prop-2-yn-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antifungal and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 3-(3-Aminooxetan-3-yl)prop-2-yn-1-ol involves its interaction with molecular targets through its functional groups. The oxetane ring can participate in cycloaddition reactions, while the amino group can form hydrogen bonds and ionic interactions with biological molecules. The propynyl alcohol group can undergo nucleophilic addition reactions, contributing to the compound’s reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(prop-2-yn-1-yl)oxetan-3-ol: Similar structure but lacks the amino group.
prop-2-yn-1-ol: Contains a propynyl alcohol group but lacks the oxetane ring and amino group.
3-Phenylprop-2-yn-1-ol: Contains a phenyl group instead of the oxetane ring.
Uniqueness
3-(3-Aminooxetan-3-yl)prop-2-yn-1-ol is unique due to the presence of the oxetane ring, amino group, and propynyl alcohol group in a single molecule. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C6H9NO2 |
|---|---|
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
3-(3-aminooxetan-3-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C6H9NO2/c7-6(2-1-3-8)4-9-5-6/h8H,3-5,7H2 |
InChI-Schlüssel |
YRQWDEHMBJJQCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)(C#CCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Azabicyclo[3.2.0]heptan-1-ylmethanol](/img/structure/B14902927.png)


![5-(Fluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B14902940.png)





